molecular formula C11H11NO2 B13848560 4-[3-(Methyloxy)phenyl]-3-oxobutanenitrile

4-[3-(Methyloxy)phenyl]-3-oxobutanenitrile

Cat. No.: B13848560
M. Wt: 189.21 g/mol
InChI Key: KBIAXWASMBOMFH-UHFFFAOYSA-N
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Description

4-[3-(Methyloxy)phenyl]-3-oxobutanenitrile is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Methyloxy)phenyl]-3-oxobutanenitrile typically involves the reaction of 3-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent dehydration to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Methyloxy)phenyl]-3-oxobutanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[3-(Methyloxy)phenyl]-3-oxobutanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(Methyloxy)phenyl]-3-oxobutanenitrile involves its interaction with specific molecular targets and pathways. The methoxy group can influence the compound’s binding affinity to enzymes or receptors, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological targets, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(Methyloxy)phenyl]-3-oxobutanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

4-(3-methoxyphenyl)-3-oxobutanenitrile

InChI

InChI=1S/C11H11NO2/c1-14-11-4-2-3-9(8-11)7-10(13)5-6-12/h2-4,8H,5,7H2,1H3

InChI Key

KBIAXWASMBOMFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)CC#N

Origin of Product

United States

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